molecular formula C18H17ClN4O2 B2947904 (E)-1-(4-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-25-7

(E)-1-(4-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2947904
CAS No.: 899728-25-7
M. Wt: 356.81
InChI Key: OZNRYNFGQIXQHE-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a dihydroquinazolinone core substituted with a propyl group at position 3 and a 4-chlorophenyl moiety at the urea nitrogen. The (E)-configuration of the imine bond in the dihydroquinazolinone ring is critical for its stereochemical properties, which may influence biological activity and molecular interactions.

Properties

CAS No.

899728-25-7

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.81

IUPAC Name

1-(4-chlorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17ClN4O2/c1-2-11-23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H2,20,22,24)

InChI Key

OZNRYNFGQIXQHE-CJLVFECKSA-N

SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(4-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound is characterized by a complex structure that includes a chlorophenyl group and a quinazoline-derived moiety. The molecular formula can be represented as follows:

C15H16ClN3O\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers.

Cell Line IC50 (μM) Reference
MCF-75.16
HCT1167.25
A5496.30

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It has been suggested that the compound may interact with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth.

Antiviral Properties

Studies have pointed to the antiviral potential of similar compounds against hepatitis C virus (HCV). The structural features of this compound may contribute to its efficacy as an antiviral agent, making it a candidate for further research in this area .

Study 1: Antiproliferative Effects

In a study conducted on human cancer cell lines, the compound demonstrated notable antiproliferative effects. The results indicated that the compound inhibited cell growth in a dose-dependent manner. The study utilized various concentrations of the compound to assess its efficacy.

Study 2: Enzyme Inhibition

Another significant study focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed competitive inhibition with IC50 values indicating moderate activity against these enzymes, which are important targets in neurodegenerative diseases.

Enzyme IC50 (μM) Activity
AChE10.4Moderate Inhibition
BChE7.7Moderate Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares a urea-dihydroquinazolinone scaffold with other derivatives, but substituent variations significantly alter physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(E)-1-(4-Chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea (Target) C₁₈H₁₇ClN₄O₂ 362.8 4-Chlorophenyl, propyl Linear alkyl chain (propyl) enhances lipophilicity
(E)-1-(4-Chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea C₂₀H₁₉ClN₄O₃ 398.8 4-Chlorophenyl, (tetrahydrofuran-2-yl)methyl Polar oxygen atom in tetrahydrofuran improves aqueous solubility
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) C₃₇H₃₄Cl₂FN₇O₄S 762.2 3-Chloro-4-fluorophenyl, thiazolyl-piperazine, chlorobenzyloxy-hydroxybenzylidene Complex heterocyclic system; high molecular weight may limit bioavailability
Key Observations:

The thiazole-piperazine moiety in compound 2k introduces multiple aromatic and heterocyclic groups, which may improve target binding but reduce solubility .

Chlorine Substitution :

  • The 4-chlorophenyl group in the target compound and the 3-chloro-4-fluorophenyl group in 2k suggest a role for halogen bonding in molecular interactions, a common feature in kinase inhibitors and antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1-(4-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a quinazolinone intermediate, followed by reaction with urea derivatives under controlled conditions . Key validation steps include:

  • Chromatographic Analysis : HPLC or TLC to monitor reaction progress.
  • Spectroscopic Confirmation : 1^1H/13^13C NMR for functional group verification (e.g., urea carbonyl at ~160-170 ppm) and mass spectrometry for molecular weight confirmation .
  • Crystallography : Single-crystal X-ray diffraction (as in related urea derivatives) to confirm stereochemistry and hydrogen-bonding patterns .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and stability?

  • Methodological Answer :

  • NMR Spectroscopy : Essential for confirming the (E)-configuration of the urea moiety and propyl side-chain conformation via coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans-olefinic protons) .
  • FT-IR : Detect key functional groups (e.g., urea C=O stretch at ~1650–1700 cm1^{-1}, quinazolinone C=O at ~1680 cm1^{-1}) .
  • X-ray Crystallography : Resolve dihedral angles between the chlorophenyl and quinazolinone rings, critical for understanding π-π stacking interactions .

Q. What preliminary pharmacological assays are recommended to assess biological activity?

  • Methodological Answer :

  • In Vitro Binding Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Cell-Based Viability Assays : Test cytotoxicity via MTT or resazurin assays, noting IC50_{50} values.
  • Dose-Response Studies : Use Hill slope analysis to evaluate potency and efficacy in enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., propyl chain length, chlorophenyl para-substituents) as seen in related chalcone-urea hybrids .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with MD simulations to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (chlorophenyl group) using software like Schrödinger’s Phase .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Batch Reprodubility Checks : Ensure synthetic consistency (e.g., reaction temperature, solvent purity) to rule out batch-to-batch variability .
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) across labs to normalize activity measurements.
  • Meta-Analysis : Statistically compare datasets (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line heterogeneity) .

Q. How can flow chemistry improve the scalability and yield of the synthesis?

  • Methodological Answer :

  • Continuous-Flow Reactors : Optimize residence time and mixing efficiency for exothermic steps (e.g., urea formation) to prevent side reactions .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and interactions. Response surface methodology (RSM) can maximize yield .
  • In-Line Analytics : Integrate PAT tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate purity .

Q. What strategies address the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2_2O2_2), and UV light to identify degradation pathways .
  • LC-MS/MS Analysis : Characterize degradation products and propose mechanisms (e.g., urea bond cleavage).
  • Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility and shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.